[6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex heterocyclic molecule It features a pyrazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Fusion with the pyridine ring: This step involves the condensation of the pyrazole with a pyridine derivative, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy in inhibiting the growth of Leishmania and Plasmodium species . Additionally, it has been investigated for its anticancer properties, particularly in targeting specific molecular pathways involved in tumor growth .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with specific electronic or photophysical properties. Its heterocyclic structure makes it a candidate for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In antileishmanial and antimalarial applications, it inhibits key enzymes involved in the metabolic pathways of the parasites, leading to their death . In cancer research, it targets proteins involved in cell proliferation and survival, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3,5-dimethyl-1H-pyrazole and 1-phenyl-3-methyl-1H-pyrazole share structural similarities and exhibit comparable biological activities.
Pyridine derivatives: Compounds such as 2,6-dimethylpyridine and 4-aminopyridine are structurally related and have been studied for their diverse applications.
Uniqueness
The uniqueness of [6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for further exploration .
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H29N7O2/c1-5-31-17(3)22(16(2)27-31)21-13-19(20-14-25-28(4)23(20)26-21)24(32)30-10-8-29(9-11-30)15-18-7-6-12-33-18/h6-7,12-14H,5,8-11,15H2,1-4H3 |
InChI Key |
VKDQDASTBXYIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5)C |
Origin of Product |
United States |
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